molecular formula C14H15N5O2 B2443812 (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone CAS No. 2034581-15-0

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2443812
CAS RN: 2034581-15-0
M. Wt: 285.307
InChI Key: YSYKFWOLQVJUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Antimicrobial Activity

One study focused on the synthesis and evaluation of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. These compounds were developed using citrazinic acid as a starting material and demonstrated good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Structural and Spectroscopic Studies

Another study described the synthesis, crystal structure, and spectroscopic studies of a new pyridazinone derivative. This research highlights the importance of structural analysis in understanding the properties of novel compounds, which could have implications in various scientific applications (Kalai et al., 2021).

Histamine H3 Receptor Antagonists

Research into the development of small molecules as histamine H3 receptor antagonists for potential therapeutic applications includes the synthesis of compounds with a heterocyclic core. These molecules have shown high affinity for the human histamine H3 receptor, demonstrating the potential for further pharmacological exploration (Swanson et al., 2009).

Antagonists for TRPV4 Channel

A study on the pharmacological evaluation of novel derivatives as transient receptor potential vanilloid 4 (TRPV4) channel antagonists showed that these compounds have an analgesic effect in certain models. This research provides insight into the design and synthesis of potential therapeutic agents for pain management (Tsuno et al., 2017).

Molecular Docking and Anticancer Activity

Research involving the synthesis, molecular docking, and in vitro screening of novel heterocycles, including pyrazolones and triazolones, demonstrated antimicrobial and anticancer activities. This highlights the potential of these compounds in developing new therapeutic agents (Fahim et al., 2021).

properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-10-2-3-13(18-17-10)21-11-4-7-19(9-11)14(20)12-8-15-5-6-16-12/h2-3,5-6,8,11H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYKFWOLQVJUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.